tert-Butyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of the synthesis can be around 59.5%.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could yield various acylated or alkylated products.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate can be used as an intermediate for the synthesis of more complex molecules .
Biology and Medicine: The compound’s pyrazole ring is a common motif in many biologically active molecules, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting various diseases.
Industry: In the chemical industry, this compound can be used in the development of new materials or as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action for tert-Butyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 3-Amino-5-tert-butyl-1H-pyrazole
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
Uniqueness: tert-Butyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group also adds to its uniqueness, affecting its solubility and stability.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 2-(5-amino-3-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H17N3O2/c1-7-5-8(11)13(12-7)6-9(14)15-10(2,3)4/h5H,6,11H2,1-4H3 |
InChI Key |
JGXFHNOQHPPKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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